![molecular formula C18H21ClN4 B164681 2-N-Carboxamidinonormianserin CAS No. 139995-66-7](/img/structure/B164681.png)
2-N-Carboxamidinonormianserin
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Overview
Description
2-N-Carboxamidinonormianserin, also known as NCAN, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. NCAN is a derivative of the well-known serotonin antagonist, mianserin, and has been shown to have a high affinity for the 5-HT2A receptor.
Mechanism of Action
2-N-Carboxamidinonormianserin is a selective antagonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in various physiological processes, including mood regulation, perception, and cognition. By blocking the 5-HT2A receptor, 2-N-Carboxamidinonormianserin is thought to modulate the activity of dopaminergic and glutamatergic neurons in the brain, which can lead to changes in mood and behavior.
Biochemical and Physiological Effects:
2-N-Carboxamidinonormianserin has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, synaptic plasticity, and gene expression. One study found that 2-N-Carboxamidinonormianserin was able to increase the expression of genes involved in neurogenesis and synaptic plasticity, which are important processes for learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of using 2-N-Carboxamidinonormianserin in lab experiments is its high selectivity for the 5-HT2A receptor, which allows for more precise manipulation of this receptor subtype. However, one limitation of using 2-N-Carboxamidinonormianserin is its relatively low potency compared to other 5-HT2A antagonists, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for research on 2-N-Carboxamidinonormianserin, including its potential use in combination with other drugs for the treatment of neurological disorders, its effects on other serotonin receptor subtypes, and its potential use as a tool for studying the role of the 5-HT2A receptor in various physiological processes. Additionally, further studies are needed to determine the optimal dosage and administration of 2-N-Carboxamidinonormianserin for therapeutic use.
Synthesis Methods
The synthesis of 2-N-Carboxamidinonormianserin involves the reaction of mianserin with a carboxylic acid derivative, typically in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified through column chromatography or recrystallization.
Scientific Research Applications
2-N-Carboxamidinonormianserin has been studied for its potential use in the treatment of various neurological disorders, including schizophrenia, depression, and anxiety. One study found that 2-N-Carboxamidinonormianserin was able to reduce the hyperactivity of dopaminergic neurons in the prefrontal cortex, which is a common feature of schizophrenia. Another study found that 2-N-Carboxamidinonormianserin was able to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
properties
CAS RN |
139995-66-7 |
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Product Name |
2-N-Carboxamidinonormianserin |
Molecular Formula |
C18H21ClN4 |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene-5-carboximidamide;hydrochloride |
InChI |
InChI=1S/C18H20N4.ClH/c19-18(20)21-9-10-22-16-8-4-2-6-14(16)11-13-5-1-3-7-15(13)17(22)12-21;/h1-8,17H,9-12H2,(H3,19,20);1H |
InChI Key |
NOXUYEBNEVPERW-UHFFFAOYSA-N |
SMILES |
C1CN2C(CN1C(=N)N)C3=CC=CC=C3CC4=CC=CC=C42.Cl |
Canonical SMILES |
C1CN2C(CN1C(=N)N)C3=CC=CC=C3CC4=CC=CC=C42.Cl |
synonyms |
2-carboxamidino-1,2,3,4,10,14b-hexahydrodibenzo(c.f.)pyranzino(1,2-a)azepine hydrochloride 2-N-carboxamidinonormianserin FCC5 |
Origin of Product |
United States |
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